BenchChemオンラインストアへようこそ!

5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4H-pyran-4-one

LDHA inhibition CYP4Z1 inhibition Piperazine terminus SAR

This compound is the unsubstituted benzyloxy parent (MW 408.41) within a critical furan-2-carbonyl-piperazine-pyran-4-one series. It uniquely enables matched-pair SAR against methylene- and ethoxy-linked analogs to deconvolute LDHA/PDKs inhibition (reference IC50 0.7 μM) from CYP4Z1 off-target effects. At ≥95% purity, it is the optimal low-MW baseline for ligand efficiency optimization before polarity-enhancing substitutions. Order for systematic linker campaigns and selectivity control.

Molecular Formula C22H20N2O6
Molecular Weight 408.41
CAS No. 1021023-83-5
Cat. No. B2825144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4H-pyran-4-one
CAS1021023-83-5
Molecular FormulaC22H20N2O6
Molecular Weight408.41
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4
InChIInChI=1S/C22H20N2O6/c25-17-13-19(30-15-20(17)29-14-16-5-2-1-3-6-16)22(27)24-10-8-23(9-11-24)21(26)18-7-4-12-28-18/h1-7,12-13,15H,8-11,14H2
InChIKeyVREDPVLPIQOKQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1021023-83-5: 5-(Benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4H-pyran-4-one – Compound Identity, Scaffold Class, and Procurement Context


5-(Benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4H-pyran-4-one (CAS 1021023-83-5; molecular formula C22H20N2O6; molecular weight 408.41 g/mol) is a fully synthetic small molecule belonging to the 4H-pyran-4-one class. Its structure integrates three pharmacophoric elements: a 5-benzyloxy-substituted pyran-4-one core, a central piperazine-1-carbonyl linker, and a terminal furan-2-carbonyl capping group . This architecture places it within a series of 4-substituted piperazinylcarbonyl pyran-4-ones that have been explored in both academic medicinal chemistry programs and patent portfolios for anticancer and anti-inflammatory applications [1]. The compound is offered by specialist screening-compound suppliers, typically at ≥95% purity, and is designated exclusively for non-human laboratory research use .

Why Close-In Analogs of 5-(Benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4H-pyran-4-one Cannot Be Treated as Interchangeable Procurement Items


Within the 4-substituted piperazinylcarbonyl pyran-4-one series, even single-atom or single-functional-group variations on the piperazine terminus or the 5-benzyloxy substituent produce divergent target interaction profiles and physicochemical properties that preclude casual interchange. For example, the 4-benzylpiperazine analog (CAS 1021060-01-4) removes the hydrogen-bond-accepting furan carbonyl and replaces it with a hydrophobic benzyl group, yielding a measured CYP4Z1 inhibitory IC50 of approximately 7.2 μM (and a secondary preincubation IC50 of 0.3 μM) [1]. In contrast, the furan-2-carbonyl-bearing chemotype of the target compound aligns it with the pharmacophore of dual LDHA/PDKs inhibitors such as LDHA/PDKs-IN-2 (CAS 2490699-44-8), which exhibits IC50 values of 0.7 μM against LDHA and 1.6 μM against PDKs and reduces A549 cell proliferation with an EC50 of 15.7 μM . These divergent activity profiles, coupled with measurable differences in lipophilicity, hydrogen-bonding capacity, and metabolic stability conferred by the furan versus benzyl or halo-benzyl substituents, mean that generic substitution without supporting matched-pair data risks confounding biological outcomes and invalidating structure-activity conclusions.

Quantitative Differentiation Evidence: 5-(Benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4H-pyran-4-one vs. Closest Structural Analogs


Furan-2-Carbonyl vs. Benzyl Piperazine Terminus: Divergent Target Engagement Profiles from Matched BindingDB Data

The target compound incorporates a furan-2-carbonyl capping group on the piperazine ring, whereas the direct analog CAS 1021060-01-4 terminates with a benzyl group. BindingDB data for the benzyl analog (CHEMBL4435658) show measurable CYP4Z1 inhibition with an IC50 of 7.20 μM (and a preincubation IC50 of 0.30 μM) [1]. In contrast, the furan-2-carbonyl piperazine motif present in the target compound is a critical pharmacophoric element of known dual LDHA/PDKs inhibitors: LDHA/PDKs-IN-2 (CAS 2490699-44-8), which shares the identical furan-2-carbonyl-piperazine substructure, inhibits LDHA with an IC50 of 0.7 μM and PDKs with an IC50 of 1.6 μM, and suppresses A549 lung cancer cell proliferation with an EC50 of 15.7 μM . No CYP4Z1 activity has been reported for the furan-2-carbonyl chemotype. This enzyme-target divergence—CYP4Z1 engagement being characteristic of the benzyl-piperazine terminus and LDHA/PDKs engagement being characteristic of the furan-2-carbonyl-piperazine terminus—demonstrates that the piperazine capping group is a binary selectivity switch, not a passive structural variation.

LDHA inhibition CYP4Z1 inhibition Piperazine terminus SAR

Carbonyl vs. Methylene Linker Between Pyranone and Piperazine: Impact on LDHA Inhibitory Potency

The target compound employs a carbonyl (–C(=O)–) linker connecting the pyran-4-one core to the piperazine ring. Its closest LDHA-relevant comparator, CHEMBL1554905 (5-[(2-chlorophenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one), uses a methylene (–CH2–) linker. BindingDB data for CHEMBL1554905 report an EC50 of 12.4 μM (12,400 nM) against recombinant human LDHA [1]. While matched-pair linker-comparison data for the target compound itself are not publicly available, the structurally more analogous LDHA/PDKs-IN-2—which, like the target compound, uses an alkoxy/carbonyl connection to the pyranone—achieves LDHA IC50 = 0.7 μM . The approximately 17.7-fold difference in LDHA potency between the methylene-linked chemotype (EC50 ≈ 12.4 μM) and the carbonyl/alkoxy-linked reference chemotype (IC50 = 0.7 μM) provides a quantitative class-level inference that the carbonyl linker is a potency-enhancing structural feature, likely by pre-organizing the piperazine-furan pharmacophore for optimal hydrogen-bond geometry in the LDHA active site.

LDHA inhibitor Linker SAR Carbonyl vs. methylene

Benzyloxy Substituent: Physicochemical Differentiation from Halogenated and Methoxy-Benzyl Analogs

Among the furan-2-carbonyl-piperazine-pyran-4-one series, variation at the 5-benzyloxy position modulates lipophilicity (logP/logD), polar surface area (PSA), and hydrogen-bonding capacity—parameters that govern membrane permeability, solubility, and off-target promiscuity. The target compound (unsubstituted benzyloxy, MW 408.41, C22H20N2O6) is flanked by the 4-fluorobenzyloxy analog (CAS 1021134-67-7, MW 426.4, C22H19FN2O6) and the 3-methoxybenzyloxy analog (CAS 1021258-19-4, MW 438.44, C23H22N2O7) . The 4-fluoro substitution increases molecular weight by 17.99 g/mol (+4.4%) and introduces a strong electronegative halogen that alters ring electronics and metabolic soft-spot profile. The 3-methoxy substitution adds 30.03 g/mol (+7.4%) and introduces an additional hydrogen-bond acceptor, increasing PSA and potentially reducing passive membrane permeability. The unsubstituted benzyloxy group of the target compound provides a balanced lipophilic-hydrophilic profile, lacking the metabolic liability of a fluorine substituent or the increased PSA of the methoxy derivative, making it the most appropriate baseline scaffold for structure-activity relationship (SAR) exploration within this series.

Lipophilicity Polar surface area Benzyloxy SAR

Furan-2-Carbonyl Piperazine as a Privileged LDHA/PDKs Pharmacophore: Evidence from Dual Inhibitor LDHA/PDKs-IN-2

The furan-2-carbonyl-piperazine substructure is not merely a solubilizing or linker element; it constitutes the core recognition motif for dual lactate dehydrogenase A (LDHA) and pyruvate dehydrogenase kinase (PDKs) inhibition, as demonstrated by LDHA/PDKs-IN-2 (CAS 2490699-44-8). This compound—which contains the identical 4-(furan-2-carbonyl)piperazine moiety linked via an ethoxy spacer to a 2-methyl-4H-pyran-4-one—inhibits PDKs with an IC50 of 1.6 μM and LDHA with an IC50 of 0.7 μM, reduces lactate formation, and increases oxygen consumption in A549 lung cancer cells (EC50 = 15.7 μM) . The target compound shares the furan-2-carbonyl-piperazine pharmacophore but differs in the pyranone substitution pattern (5-benzyloxy vs. 3-ethoxy-2-methyl) and the linker (carbonyl vs. ethoxy). This structural homology supports the classification of the target compound as a candidate LDHA/PDKs-pathway probe, with the 5-benzyloxy group offering an additional vector for hydrophobic pocket interactions that may enhance isoform selectivity relative to the 3-alkoxy series.

LDHA PDKs Dual inhibitor Cancer metabolism

High-Value Application Scenarios for 5-(Benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4H-pyran-4-one (CAS 1021023-83-5)


LDHA/PDKs Dual-Inhibitor Lead Optimization and Matched-Pair SAR Profiling

Given the well-characterized LDHA/PDKs dual-inhibitory activity of the furan-2-carbonyl-piperazine pharmacophore (exemplified by LDHA/PDKs-IN-2 with LDHA IC50 = 0.7 μM and PDKs IC50 = 1.6 μM) , the target compound serves as a matched-pair partner for probing the impact of 5-benzyloxy vs. 3-alkoxy substitution on enzyme potency, isoform selectivity, and cellular lactate modulation. Procurement alongside the known dual inhibitor enables back-to-back biochemical and cellular assays to deconvolute substitution-dependent SAR.

CYP4Z1 Negative-Control Chemotype for Furan-2-Carbonyl Piperazine Selectivity Studies

The benzyl-piperazine analog (CAS 1021060-01-4) inhibits CYP4Z1 with IC50 values of 7.20 μM and 0.30 μM (preincubation) [1]. The target compound, bearing a furan-2-carbonyl group instead of benzyl, is not expected to engage CYP4Z1 with similar potency based on class-level SAR divergence. This makes it a valuable selectivity control for experiments designed to confirm that observed LDHA/PDKs-pathway effects are not confounded by CYP4Z1 off-target activity, enabling cleaner target deconvolution in phenotypic screening cascades.

Linker-Dependence Studies: Carbonyl vs. Methylene in Pyranone-Piperazine Conjugates

The ~17.7-fold difference in LDHA potency between carbonyl/alkoxy-linked chemotypes (IC50 ≈ 0.7 μM) and the methylene-linked chemotype CHEMBL1554905 (EC50 = 12.4 μM) [1] [2] positions the target compound as the optimal carbonyl-linked reference for systematic linker SAR campaigns. Researchers can procure the target compound, the methylene-linked comparator, and the ethoxy-linked LDHA/PDKs-IN-2 to generate a three-point linker-comparison dataset that maps linker geometry to LDHA inhibitory potency and cellular metabolic readouts (lactate production, oxygen consumption rate).

Benzyloxy Substituent Baseline for Library Enumeration and Physicochemical Optimization

As the unsubstituted benzyloxy parent within the furan-2-carbonyl-piperazine-pyran-4-one series, the target compound (MW 408.41) provides a lower molecular weight, lower PSA baseline relative to its 4-fluoro (MW 426.4) and 3-methoxy (MW 438.44) analogs . This makes it the logical starting point for parallel library synthesis or virtual enumeration workflows aimed at optimizing ligand efficiency metrics (LE, LLE, LELP) while maintaining the LDHA/PDKs pharmacophore, before introducing polarity-increasing substituents that may compromise permeability or solubility.

Quote Request

Request a Quote for 5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4H-pyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.